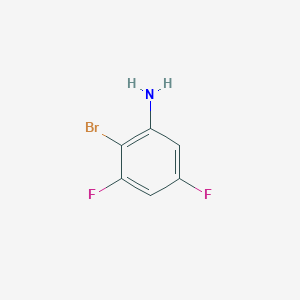

2-Bromo-3,5-difluoroaniline

CAS No.: 500357-40-4

Cat. No.: VC1968422

Molecular Formula: C6H4BrF2N

Molecular Weight: 208 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 500357-40-4 |

|---|---|

| Molecular Formula | C6H4BrF2N |

| Molecular Weight | 208 g/mol |

| IUPAC Name | 2-bromo-3,5-difluoroaniline |

| Standard InChI | InChI=1S/C6H4BrF2N/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,10H2 |

| Standard InChI Key | LNRJKFKNFNIMTM-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1N)Br)F)F |

| Canonical SMILES | C1=C(C=C(C(=C1N)Br)F)F |

Introduction

2-Bromo-3,5-difluoroaniline is a chemical compound with the molecular formula C6H4BrF2N. It is a derivative of aniline, featuring bromine and fluorine substituents on the benzene ring. This compound is of interest in various chemical syntheses due to its unique properties and reactivity.

Hazards and Safety Considerations

This compound poses several health hazards, as outlined in its safety data sheet and GHS classifications.

-

Hazard Classifications:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

| Hazard Code | Description |

|---|---|

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Uses and Applications

While specific uses of 2-Bromo-3,5-difluoroaniline are not detailed in the available literature, compounds of this nature are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The presence of bromine and fluorine makes it a versatile intermediate for further chemical transformations.

Synthesis and Manufacturing

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume